molecular formula C5H2ClNO3S B2806119 2-Cyanofuran-3-sulfonyl chloride CAS No. 2247105-70-8

2-Cyanofuran-3-sulfonyl chloride

Cat. No.: B2806119
CAS No.: 2247105-70-8
M. Wt: 191.59
InChI Key: GEURAJMNHKWGKN-UHFFFAOYSA-N
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Description

2-Cyanofuran-3-sulfonyl chloride is an organic compound with the molecular formula C5H2ClNO3S It is a derivative of furan, a heterocyclic aromatic compound, and contains both a cyano group and a sulfonyl chloride group

Safety and Hazards

The safety data sheet for sulfonyl chlorides, which includes 2-Cyanofuran-3-sulfonyl chloride, indicates that these compounds can cause severe skin burns and eye damage . They may also cause respiratory irritation and can be fatal if inhaled .

Future Directions

The literature is still poor in theoretical and experimental data for protonated furan and protonated 2-cyanofuran and 3-cyanofuran . These data are crucial for astrophysicists and astrochemists in the detection of new species in the interstellar medium (ISM) . Therefore, future research could focus on the exploration of the formation of 2-cyanofuran and 3-cyanofuran and their protonated forms in the ISM conditions of temperature and pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-cyanofuran with chlorosulfonic acid under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for 2-Cyanofuran-3-sulfonyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Cyanofuran-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 2-Cyanofuran-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The cyano group can participate in addition reactions with electrophiles, resulting in functionalized products .

Properties

IUPAC Name

2-cyanofuran-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClNO3S/c6-11(8,9)5-1-2-10-4(5)3-7/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEURAJMNHKWGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1S(=O)(=O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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